Cas no 1007683-76-2 (4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-7-hydroxy-8-methyl-2H-chromen-2-one)

The compound 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-7-hydroxy-8-methyl-2H-chromen-2-one is a complex organic molecule featuring a chromen-2-one core. It exhibits notable structural and functional group diversity, making it a valuable tool in synthetic chemistry. The presence of the amino, hydroxy, and methyl groups enhances its reactivity and potential in various chemical transformations.
4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-7-hydroxy-8-methyl-2H-chromen-2-one structure
1007683-76-2 structure
商品名:4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-7-hydroxy-8-methyl-2H-chromen-2-one
CAS番号:1007683-76-2
MF:C19H16N2O3S
メガワット:352.406943321228
CID:5380925

4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-7-hydroxy-8-methyl-2H-chromen-2-one 化学的及び物理的性質

名前と識別子

    • 4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-7-hydroxy-8-methylchromen-2-one
    • 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-7-hydroxy-8-methyl-2H-chromen-2-one
    • インチ: 1S/C19H16N2O3S/c1-8-6-9(2)21-19-15(8)16(20)18(25-19)12-7-14(23)24-17-10(3)13(22)5-4-11(12)17/h4-7,22H,20H2,1-3H3
    • InChIKey: AJZMASXPPOAGLK-UHFFFAOYSA-N
    • ほほえんだ: C1(=O)OC2=C(C)C(O)=CC=C2C(C2SC3=NC(C)=CC(C)=C3C=2N)=C1

4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-7-hydroxy-8-methyl-2H-chromen-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3385-5900-5mg
4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-7-hydroxy-8-methyl-2H-chromen-2-one
1007683-76-2
5mg
$69.0 2023-09-11
Life Chemicals
F3385-5900-25mg
4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-7-hydroxy-8-methyl-2H-chromen-2-one
1007683-76-2
25mg
$109.0 2023-09-11
Life Chemicals
F3385-5900-1mg
4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-7-hydroxy-8-methyl-2H-chromen-2-one
1007683-76-2
1mg
$54.0 2023-09-11
Life Chemicals
F3385-5900-20mg
4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-7-hydroxy-8-methyl-2H-chromen-2-one
1007683-76-2
20mg
$99.0 2023-09-11
Life Chemicals
F3385-5900-15mg
4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-7-hydroxy-8-methyl-2H-chromen-2-one
1007683-76-2
15mg
$89.0 2023-09-11
Life Chemicals
F3385-5900-4mg
4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-7-hydroxy-8-methyl-2H-chromen-2-one
1007683-76-2
4mg
$66.0 2023-09-11
Life Chemicals
F3385-5900-2μmol
4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-7-hydroxy-8-methyl-2H-chromen-2-one
1007683-76-2
2μmol
$57.0 2023-09-11
Life Chemicals
F3385-5900-2mg
4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-7-hydroxy-8-methyl-2H-chromen-2-one
1007683-76-2
2mg
$59.0 2023-09-11
Life Chemicals
F3385-5900-40mg
4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-7-hydroxy-8-methyl-2H-chromen-2-one
1007683-76-2
40mg
$140.0 2023-09-11
Life Chemicals
F3385-5900-20μmol
4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-7-hydroxy-8-methyl-2H-chromen-2-one
1007683-76-2
20μmol
$79.0 2023-09-11

4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-7-hydroxy-8-methyl-2H-chromen-2-one 関連文献

4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-7-hydroxy-8-methyl-2H-chromen-2-oneに関する追加情報

Introduction to 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-7-hydroxy-8-methyl-2H-chromen-2-one (CAS No. 1007683-76-2)

4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-7-hydroxy-8-methyl-2H-chromen-2-one is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules characterized by the integration of thienopyridine and chromenone moieties, which are known for their diverse biological activities. The unique structural framework of this molecule, featuring a 3-amino group at the 4,6-dimethylthieno[2,3-b]pyridine core and a 7-hydroxy group on the 8-methyl-2H-chromen-2-one scaffold, positions it as a promising candidate for further exploration in drug discovery and therapeutic applications.

The chemical structure of 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-7-hydroxy-8-methyl-2H-chromen-2-one (CAS No. 1007683-76-2) exhibits a rich interplay of functional groups that contribute to its potential pharmacological properties. The presence of both basic and acidic functionalities—such as the amino group and the hydroxy group, respectively—suggests that this compound may exhibit dual-targeting capabilities, interacting with multiple biological pathways simultaneously. This feature is particularly attractive in the development of multifunctional therapeutics aimed at addressing complex diseases.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of this compound with various biological targets. Studies indicate that the thienopyridine moiety may engage with protein kinases and other enzymes involved in cell signaling pathways, while the chromenone ring system could interact with receptors or transcription factors. Such interactions are critical for modulating cellular processes relevant to inflammation, cancer, and neurodegenerative disorders.

In the context of oncology research, derivatives of thienopyridine-chromenone hybrids have shown promise as inhibitors of tyrosine kinases and other enzymes implicated in tumor growth and metastasis. The 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-7-hydroxy-8-methyl-2H-chromen-2-one structure may be particularly effective in disrupting these pathways due to its ability to mimic natural substrates or bind to allosteric sites on target proteins. Preliminary in vitro assays have demonstrated inhibitory activity against certain cancer cell lines, suggesting its potential as a lead compound for further optimization.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic strategies include cyclization reactions to form the thienopyridine core, followed by functionalization at the 3-position with an amino group. Subsequent modifications to the chromenone scaffold introduce the hydroxy and methyl groups at strategic positions to enhance bioactivity. Advances in green chemistry principles have also been applied to improve the sustainability of these synthetic routes, minimizing waste and reducing hazardous byproducts.

From a medicinal chemistry perspective, the structural flexibility of 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-7-hydroxy-8-methyl-2H-chromen-2-one allows for extensive derivatization through techniques such as halogenation, alkylation, or sulfonation. These modifications can fine-tune pharmacokinetic properties such as solubility, metabolic stability, and oral bioavailability. Additionally, computational methods like virtual screening have been employed to identify analogs with enhanced potency or selectivity against specific disease targets.

The pharmacological profile of this compound is further illuminated by its interaction with biological membranes and intracellular compartments. The lipophilicity imparted by the methyl groups in both moieties influences membrane permeability, while polar functional groups enhance solubility in aqueous environments. Such balance is crucial for achieving optimal drug delivery systems tailored for systemic or targeted therapies.

Emerging research also explores the potential applications of this molecule in neuroprotective therapies. The chromenone moiety has been associated with antioxidant properties that may mitigate neurodegenerative damage caused by oxidative stress. Combined with the ability of thienopyridines to modulate neuronal signaling pathways, this compound could serve as a basis for developing treatments against conditions such as Alzheimer's disease or Parkinson's disease.

In conclusion,4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-7-hydroxy-8-methyl-2H-chromen-2-one represents a structurally intriguing molecule with significant therapeutic potential across multiple disease areas. Its unique combination of functional groups and favorable pharmacokinetic attributes make it an attractive candidate for further preclinical and clinical investigation. As research continues to uncover new biological targets and synthetic methodologies,CAS No. 1007683-76-2 may pave the way for innovative therapeutic strategies in modern medicine.

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